molecular formula C11H13NO4 B2523814 Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 150057-08-2

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2523814
CAS No.: 150057-08-2
M. Wt: 223.228
InChI Key: LYRIJLARNMSQIM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry and pharmaceutical research. This compound belongs to the quinolone family, known for its diverse biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ester and additional substituents.

    2-Hydroxyquinoline: Another quinoline derivative with different substitution patterns.

    Nalidixic Acid: A quinolone antibiotic with a similar core structure but different functional groups.

Uniqueness

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIJLARNMSQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(CCCC2)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the general method of Example 1 Part D, a mixture of methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate and methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate (43.2 g, 0.16 mole) was cyclized to provide 35.5 g of methyl 1,2,5,6,7,8-hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylate as an off white solid.
Name
methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
43.2 g
Type
reactant
Reaction Step One

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